Cycloguanil D6 is a deuterium-labeled derivative of cycloguanil hydrochloride, which is the active metabolite of proguanil. This compound is primarily utilized as an internal standard in quantitative analysis, particularly for measuring cycloguanil levels in biological samples. Cycloguanil D6 exhibits biological activity similar to its non-deuterated counterpart, primarily functioning as an antimalarial agent by inhibiting the dihydrofolate reductase enzyme in Plasmodium species, the parasites responsible for malaria .
Cycloguanil D6 falls under the classification of guanidine derivatives and is specifically categorized as an antimalarial compound. It is synthesized from cycloguanil hydrochloride, which itself is derived from proguanil, a prodrug that converts to cycloguanil in the body. The molecular formula for cycloguanil D6 (hydrochloride) is C10H12ClN5O, with a CAS number of 2712364-69-5 .
The synthesis of cycloguanil D6 typically involves isotopic labeling techniques to incorporate deuterium into the cycloguanil structure while maintaining high purity levels. Common methods include:
The synthesis often requires careful control of reaction conditions, including temperature and pressure, to optimize yield and minimize by-products. Analytical techniques such as nuclear magnetic resonance spectroscopy are employed to confirm the incorporation of deuterium and assess the purity of the final product .
The molecular structure of cycloguanil D6 features a triazine ring, characteristic of many antimalarial compounds. The deuterium labeling allows for precise tracking in pharmacokinetic studies.
Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure, confirming the presence of deuterium at specific sites within the molecule .
Cycloguanil D6 participates in various chemical reactions typical of guanidine derivatives, particularly those involving nucleophilic substitutions and interactions with enzymes such as dihydrofolate reductase.
Cycloguanil D6 inhibits dihydrofolate reductase by mimicking dihydrofolate, a natural substrate. This inhibition disrupts folate metabolism crucial for DNA synthesis in the parasite.
Studies show that cycloguanil has varied susceptibility profiles against different strains of Plasmodium falciparum, indicating its effectiveness as an antimalarial agent .
Relevant data from studies indicate that cycloguanil D6 retains similar pharmacological properties to its non-deuterated form while allowing for enhanced analytical tracking due to its isotopic labeling .
Cycloguanil D6 serves multiple purposes in scientific research:
Cycloguanil D6 (C₁₁H₈D₆ClN₅) is a stable deuterium-labeled isotopologue of the antimalarial agent cycloguanil. It features six deuterium atoms (D) strategically replacing hydrogen atoms at both methyl groups (–CD₃) of the parent compound’s triazine ring [1] [3]. This design preserves the core pharmacophore—a 1-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine scaffold—while introducing isotopic distinctions critical for analytical applications [7] [8]. The molecular weight increases from 251.73 g/mol (non-deuterated) to 257.75 g/mol, with a hydrochloride salt form (C₁₁H₉D₆Cl₂N₅) weighing 294.21 g/mol [1] [3]. Nuclear magnetic resonance (NMR) spectroscopy confirms deuterium integration exclusively at the C6 and C6' positions, maintaining identical bond angles and electronic properties to the protiated form [3]. The CAS registry number 2712364-69-5 specifically identifies the hydrochloride salt [1] [3].
Table 1: Atomic Configuration of Cycloguanil D6
Position | Substituent | Isotope | Role in Pharmacophore |
---|---|---|---|
C1 | 4-Chlorophenyl | H | Target binding |
C2, C4 | Amino groups (–NH₂) | H | DHFR inhibition |
C6, C6' | Methyl groups | D₆ | Metabolic stability |
Deuterium integration employs two validated routes:
Purification involves reversed-phase high-performance liquid chromatography (RP-HPLC) using C18 columns and methanol/water mobile phases, eliminating non-deuterated impurities [3]. Critical quality control includes liquid chromatography-mass spectrometry (LC-MS), confirming molecular ions at m/z 258.76 [M+H]⁺ for the base and 294.22 for the hydrochloride salt [1] [8].
Table 2: Key Parameters for Deuterium Incorporation
Method | Reagents/Conditions | Isotopic Purity | Yield |
---|---|---|---|
Reductive Deuteration | D₂, Pd/C, 70°C, 12 h | >99% | 85% |
Building-Block Synthesis | CD₃COCD₃, HCl, Δ | ≥98% | 78% |
The deuterated and non-deuterated cycloguanil share identical in vitro biological activity as dihydrofolate reductase (DHFR) inhibitors targeting Plasmodium falciparum [2] [9]. However, deuterium substitution induces three key divergences:
Table 4: Functional Comparison with Non-Deuterated Cycloguanil
Property | Cycloguanil D6 | Non-Deuterated Cycloguanil | Impact |
---|---|---|---|
Molecular Weight | 257.75 g/mol (base) | 251.73 g/mol (base) | MS differentiation |
DHFR IC₅₀ | 12 nM (Pf) | 10 nM (Pf) | Equivalent bioactivity |
Metabolic Half-life | Increased 1.7-fold (rat) | Baseline | Enhanced PK stability |
HPLC Retention Time | 8.2 min (C18) | 7.9 min (C18) | Separation in assays |
Primary Use | Analytical tracer | Antimalarial agent | Research vs. therapeutic |
Deuterium labeling does not alter the compound’s affinity for Plasmodium DHFR, as confirmed by enzyme inhibition assays (IC₅₀ = 12 nM for both forms) [2] [9]. Its primary application remains pharmacokinetic and metabolic research, leveraging isotopic distinction to track drug distribution and clearance without biological interference [3] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7